![molecular formula C25H23NO4 B557947 Fmoc-2-methyl-D-phenylalanine CAS No. 352351-63-4](/img/structure/B557947.png)
Fmoc-2-methyl-D-phenylalanine
Overview
Description
“Fmoc-2-methyl-D-phenylalanine” is a derivative of phenylalanine, an amino acid. It has a molecular formula of C25H23NO4 and a molecular weight of 401.45 . The Fmoc group (9-fluorenylmethoxycarbonyl) is a base-labile protecting group used in peptide synthesis .
Synthesis Analysis
The synthesis of Fmoc-2-methyl-D-phenylalanine involves the coupling of the tert-butyl ester of valine or glycine to Fmoc-protected phenylalanine by carbodiimide chemistry, followed by the elimination of the tert-butyl protecting group under acidic conditions .Molecular Structure Analysis
The molecular structure of Fmoc-2-methyl-D-phenylalanine is characterized by the presence of the Fmoc group, which improves the association of peptide building blocks due to its aromaticity . The β-sheet structure is principally interlocked by π–π stacking of the Fmoc groups .Chemical Reactions Analysis
Fmoc-2-methyl-D-phenylalanine can form stable supramolecular hydrogels due to the formation of a supramolecular nanofiber . The gelation property and morphology of Fmoc-2-methyl-D-phenylalanine were compared to Fmoc-phenylalanine-glycine (Fmoc-FG), and it was found that Fmoc-2-methyl-D-phenylalanine exhibited a stiffer hydrogel at pH 7.4 .Physical And Chemical Properties Analysis
Fmoc-2-methyl-D-phenylalanine appears as a white to off-white powder . It has a melting point range of 180 - 195 °C .Scientific Research Applications
Hydrogel Formation
Fmoc-2-methyl-D-phenylalanine has been found to be a key component in the formation of hydrogels . Hydrogels are three-dimensional materials that can encapsulate high amounts of water or other biological fluids . The mechanical and functional properties of these hydrogels can change according to the preparation method, the solvent, the pH, and other experimental parameters .
Biomedical Applications
Due to its simplicity and capability to gel in physiological conditions, Fmoc-2-methyl-D-phenylalanine is one of the most studied peptide hydrogelators . It has been suggested as a promising, tunable, and versatile scaffold for tissue engineering .
Drug Delivery Systems
The self-assembling nature of Fmoc-2-methyl-D-phenylalanine makes it a potential candidate for drug delivery systems . The supramolecular nanostructures formed by this compound can encapsulate drugs and release them in a controlled manner .
Fabrication of Biofunctional Materials
Various biofunctional hydrogel materials can be fabricated in aqueous media through the self-assembly of peptide derivatives like Fmoc-2-methyl-D-phenylalanine . These materials form supramolecular nanostructures and their three-dimensional networks .
Study of Proteinaceous Materials
The self-assembly of Fmoc-2-methyl-D-phenylalanine and its analogues have begun to be studied as they can provide insights into the natural self-organization of proteinaceous materials .
Understanding Pathological Hallmarks
Supramolecular aggregates and misfolding protein materials, which can be studied using Fmoc-2-methyl-D-phenylalanine, were found as pathological hallmarks of major human illnesses too, including bovine spongiform encephalopathy (mad cow disease), Creutzfeldt–Jakob disease, Alzheimer’s disease, Huntington’s, and Parkinson’s diseases .
Mechanism of Action
Target of Action
Fmoc-2-methyl-D-phenylalanine, also known as ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid, primarily targets bacteria . It has been discovered to have antimicrobial properties specific to Gram-positive bacteria , including MRSA .
Mode of Action
The compound’s weak antibacterial activity against Gram-negative bacteria is due to their inability to cross the bacterial membrane . When formulated with the gram-negative specific antibiotic aztreonam (azt), it displays antibacterial activity against both gram-positive and gram-negative bacteria . This is due to the increased permeability of Fmoc-2-methyl-D-phenylalanine by AZT through the bacterial membrane .
Biochemical Pathways
The compound is part of the fluorenylmethyloxycarbonyl (Fmoc) conjugated amino acids (Fmoc-AA) family . These compounds have been found to self-assemble into supramolecular nanostructures under aqueous conditions, leading to hydrogel formation . The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of Fmoc-2-methyl-D-phenylalanine to gel formation is described .
Pharmacokinetics
Information on the pharmacokinetics of Fmoc-2-methyl-D-phenylalanine is currently limited. It is known that the compound is used in peptide synthesis , suggesting that its ADME properties may be influenced by the specific context of its use.
Result of Action
The result of the compound’s action is a significant reduction in the bacterial load in a mouse wound infection model . This is achieved through a synergistic effect and higher efficacy against P. aeruginosa due to the increased permeability of Fmoc-2-methyl-D-phenylalanine by AZT through the bacterial membrane .
Action Environment
The action of Fmoc-2-methyl-D-phenylalanine is influenced by environmental factors such as pH and buffer ions . These factors play a role in the self-assembly of the compound into a hydrogel
Safety and Hazards
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methylphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-16-8-2-3-9-17(16)14-23(24(27)28)26-25(29)30-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFMRMRGTNDDAT-HSZRJFAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427843 | |
Record name | Fmoc-2-methyl-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-2-methyl-D-phenylalanine | |
CAS RN |
352351-63-4 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-D-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=352351-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fmoc-2-methyl-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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